Pennogenin

Catalog No.
S647635
CAS No.
507-89-1
M.F
C27H42O4
M. Wt
430.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pennogenin

CAS Number

507-89-1

Product Name

Pennogenin

IUPAC Name

(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-8,16-diol

Molecular Formula

C27H42O4

Molecular Weight

430.6 g/mol

InChI

InChI=1S/C27H42O4/c1-16-7-12-26(30-15-16)17(2)27(29)23(31-26)14-22-20-6-5-18-13-19(28)8-10-24(18,3)21(20)9-11-25(22,27)4/h5,16-17,19-23,28-29H,6-15H2,1-4H3/t16-,17-,19+,20-,21+,22+,23+,24+,25+,26-,27-/m1/s1

InChI Key

SYYHBUHOUUETMI-WJOMMTHPSA-N

SMILES

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)O)C)OC1

Canonical SMILES

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)O)C)OC1

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)O)C)OC1

Pennogenin is a steroidal sapogenin derived from various plant sources, most notably from the genus Dioscorea. It is characterized by its spirostanol structure, which contributes to its biological activity and potential therapeutic applications. The compound has garnered interest due to its structural similarities with other steroidal compounds, which may influence its pharmacological properties.

Research suggests Pennogenin exhibits various biological activities:

  • Antioxidant: Studies indicate Pennogenin may have antioxidant properties by inhibiting the production of reactive oxygen species (ROS) [].
  • Autophagy Modulator: Pennogenin derivatives like Pennogenin 3-O-beta-chacotrioside have been shown to modulate autophagy, a cellular recycling process, potentially beneficial in cancer treatment [].
  • Antifungal Activity: Pennogenin might contribute to the antifungal properties observed in extracts from plants containing it.

Pennogenin undergoes various chemical transformations, particularly when reacted with reagents like boron trifluoride diethyl etherate (BF3·Et2O). These reactions can lead to the formation of different derivatives, including acetylated forms. For instance, the reaction of pennogenin diacetate with BF3·Et2O results in the cleavage of the C17-α(OH) group, leading to rearrangement and the formation of novel products . Additionally, its glycosides exhibit strong interactions with platelet receptors, indicating potential for further exploration in medicinal chemistry .

The synthesis of pennogenin can be achieved through several methods. A notable approach involves a ring-switching process that opens the E ring of diosgenin, allowing for hydroxyl-directed diboration and subsequent oxidation to introduce the C17α-OH group . This method highlights the versatility in synthesizing pennogenin and its derivatives for research and therapeutic purposes.

Pennogenin and its derivatives have potential applications in pharmacology due to their biological activities. They are explored for use in:

  • Antifungal agents: Pennogenin tetraglycoside has shown antifungal activity against Fusarium kuroshium, indicating its utility in treating fungal infections .
  • Cardiovascular health: Certain glycosides derived from pennogenin act as platelet agonists, suggesting potential applications in managing cardiovascular conditions .
  • Cancer therapy: While pennogenin itself exhibits limited cytotoxicity, its derivatives may enhance therapeutic efficacy through mechanisms like autophagy induction .

Interaction studies have revealed that pennogenin glycosides can activate platelet aggregation via αIIbβ3 receptors. This activation is influenced by extracellular calcium and secreted adenosine diphosphate (ADP), highlighting their role in hemostatic processes . Understanding these interactions is crucial for developing therapeutic agents targeting platelet function.

Pennogenin shares structural similarities with several other steroidal compounds. Here is a comparison highlighting its uniqueness:

CompoundStructure TypeNotable ActivityUnique Features
DiosgeninSpirostanolAntifungal, anti-inflammatoryPrecursor for synthetic modifications
Ophiopogonin BSpirostanolAnticancerInduces autophagy via different pathways
Spicatoside ASpirostanolCytotoxic against cancer cellsExhibits potent cytotoxic effects
Mannioside AGlycosideCytotoxic effects on cancer cellsStronger cytotoxicity compared to pennogenin

Pennogenin stands out due to its relatively lower cytotoxicity compared to some of its analogs while still retaining significant biological activity through its glycosides. Its unique structural features allow for diverse applications in pharmacology and medicinal chemistry.

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

430.30830982 g/mol

Monoisotopic Mass

430.30830982 g/mol

Heavy Atom Count

31

Wikipedia

Pennogenin

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Spirostanols and derivatives [ST0108]

Dates

Modify: 2023-08-15

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